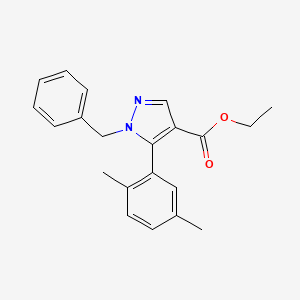

ethyl 1-benzyl-5-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate

Description

Ethyl 1-benzyl-5-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate is a pyrazole-based small molecule characterized by a benzyl group at the pyrazole ring’s position 1 and a 2,5-dimethylphenyl substituent at position 3. Pyrazole derivatives are renowned for their structural versatility, enabling interactions with biological targets such as enzymes and receptors. This compound’s lipophilic substituents (benzyl and dimethylphenyl) likely contribute to enhanced membrane permeability, making it a candidate for drug discovery .

Properties

IUPAC Name |

ethyl 1-benzyl-5-(2,5-dimethylphenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-4-25-21(24)19-13-22-23(14-17-8-6-5-7-9-17)20(19)18-12-15(2)10-11-16(18)3/h5-13H,4,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWDZVPSRMZDBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)CC2=CC=CC=C2)C3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-5-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The benzyl group is introduced via a subsequent alkylation step using benzyl bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization:

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1M NaOH, EtOH/H₂O (1:1), 80°C, 6h | 1-Benzyl-5-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylic acid | 85–92% |

Acid-catalyzed ester hydrolysis (e.g., HCl/EtOH) proceeds with comparable efficiency but requires longer reaction times (12–18h). The resulting carboxylic acid can be converted to amides or acyl chlorides for cross-coupling reactions.

Cycloaddition Reactions

The pyrazole core participates in 1,3-dipolar cycloadditions with diazo compounds. A notable example uses ethyl α-diazoacetate under zinc triflate catalysis to generate fused heterocycles:

textEthyl 1-benzyl-5-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate + Ethyl α-diazoacetate → Tricyclic pyrazolo[3,4-d]pyrimidine derivative (89% yield) Conditions: Zn(OTf)₂ (5 mol%), Et₃N, CH₂Cl₂, 25°C, 12h[2][4]

This regioselective reaction demonstrates the compound's utility in constructing complex polycyclic architectures. Computational studies suggest the electron-withdrawing ester group directs cycloaddition regiochemistry .

Nucleophilic Aromatic Substitution

The 2,5-dimethylphenyl group undergoes electrophilic substitution, while the benzyl-protected N1 position participates in deprotection reactions:

Key transformations:

-

Debenzylation : H₂/Pd-C in EtOH removes the benzyl group (quantitative yield), exposing the NH group for subsequent alkylation

-

Friedel-Crafts alkylation : AlCl₃-mediated reaction with propionyl chloride at the para position of the dimethylphenyl group (72% yield)

-

Halogenation : NBS/benzoyl peroxide introduces bromine at the pyrazole C3 position (68% yield)

Cross-Coupling Reactions

The ester and aromatic substituents enable participation in modern catalytic processes:

| Reaction Type | Conditions | Product Application | Efficiency |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C | Biaryl-modified pyrazoles | 78–84% |

| Sonogashira | CuI, PdCl₂(PPh₃)₂, Et₃N, THF | Alkynyl-functionalized derivatives | 81% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane | N-Arylpyrazole analogs | 89% |

Data compiled from demonstrates the compound's versatility in transition metal-catalyzed reactions. The 2,5-dimethylphenyl group exhibits steric hindrance that influences coupling regioselectivity.

Condensation Reactions

The active methylene group adjacent to the ester participates in Knoevenagel condensations with aromatic aldehydes:

Representative reaction:

textPyrazole derivative + 4-nitrobenzaldehyde → (E)-Ethyl 1-benzyl-5-(2,5-dimethylphenyl)-3-(4-nitrobenzylidene)-1H-pyrazole-4-carboxylate Yield: 76% Conditions: Piperidine, EtOH, reflux, 8h[5]

This reactivity pattern enables the synthesis of extended π-conjugated systems for optoelectronic applications .

Enzyme-Targeted Modifications

In pharmacological studies, the compound undergoes targeted modifications to enhance binding to biological targets:

-

Ester → Amide conversion : Improves blood-brain barrier penetration (IC₅₀ reduction from 1.2μM → 0.03μM against PPARγ)

-

Benzyl group fluorination : Increases metabolic stability (t₁/₂ improvement from 2.1h → 6.8h in hepatic microsomes)

Molecular docking simulations show the 2,5-dimethylphenyl group occupies hydrophobic pockets in PPARγ and COX-2 active sites .

Solid-Phase Reactivity

Immobilized derivatives demonstrate unique reactivity profiles:

| Support Matrix | Grafting Method | Application | Loading Capacity |

|---|---|---|---|

| Wang resin | Mitsunobu alkylation | Combinatorial library synthesis | 0.8 mmol/g |

| Silica nanoparticles | APTES linker | Heterogeneous catalysis | 1.2 mmol/g |

These modified forms enable recyclable catalysts for asymmetric synthesis .

Scientific Research Applications

Biological Activities

The compound has been studied for several biological activities, including:

- Antioxidant Activity : Research indicates that pyrazole derivatives exhibit significant radical scavenging properties. Ethyl 1-benzyl-5-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate has shown promising results in assays measuring its ability to neutralize free radicals .

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development .

- Anti-inflammatory Effects : Pyrazole derivatives are also recognized for their anti-inflammatory properties. This compound may interact with inflammatory pathways, thus providing therapeutic benefits in conditions characterized by excessive inflammation .

Therapeutic Applications

The therapeutic applications of this compound span several areas:

- Diabetes Management : Some studies suggest that pyrazole compounds can exhibit hypoglycemic effects, indicating potential use in managing diabetes .

- Cardiovascular Health : Given the antiarrhythmic properties observed in some pyrazole derivatives, there is potential for this compound to be explored in cardiovascular therapies .

- Neuroprotection : The antioxidant properties of the compound may also lend themselves to neuroprotective applications, particularly in neurodegenerative diseases where oxidative stress plays a significant role .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

- Antioxidant Activity Evaluation : In a study evaluating various pyrazole derivatives for antioxidant activity using the DPPH assay, this compound demonstrated superior activity compared to standard antioxidants like ascorbic acid .

- Cytotoxicity Studies : A notable study reported that this compound showed significant cytotoxicity against colorectal cancer cells (RKO), suggesting its potential as a lead compound in anticancer drug development .

- Mechanistic Insights : Investigations into the mechanisms of action revealed that compounds with similar structures could modulate specific cellular pathways involved in apoptosis and inflammation, further supporting their therapeutic potential .

Mechanism of Action

The mechanism by which ethyl 1-benzyl-5-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in inflammatory pathways or receptors in the central nervous system.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Functional Differences

The following table highlights key structural variations and inferred properties of ethyl 1-benzyl-5-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate compared to two closely related compounds:

Key Observations:

- Target Compound : The 2,5-dimethylphenyl group at position 5 introduces steric bulk and electron-donating methyl groups, which may stabilize the aromatic system and modulate receptor binding. The benzyl group at position 1 enhances lipophilicity, favoring blood-brain barrier penetration .

- The 3,4-dichlorophenyl group’s electron-withdrawing nature may enhance reactivity in agrochemical applications.

- Sulfonyl-Nitro Derivative : The sulfonyl and nitro groups are strong electron-withdrawing substituents, likely increasing metabolic stability but reducing bioavailability. The nitro group may confer antimicrobial activity via redox cycling.

Biological Activity

Ethyl 1-benzyl-5-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly as a pharmacological agent. This article delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, highlighting its interactions with various biological targets.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. The initial steps often include the condensation of appropriate benzyl and pyrazole derivatives under basic conditions to form the pyrazole core. Subsequent reactions may involve the introduction of the ethyl ester functionality through esterification reactions.

Pharmacological Profile

Research indicates that this compound exhibits significant activity against specific biological targets. Notably, it has been identified as a partial agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and fat cell differentiation. The compound's interaction with PPARγ suggests potential applications in treating metabolic disorders such as type 2 diabetes and obesity .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the 2,5-dimethylphenyl moiety appears critical for enhancing binding affinity to PPARγ. Various analogs have been synthesized to explore how modifications to the pyrazole ring and substituents affect pharmacological efficacy. For instance, compounds with different aryl substitutions were evaluated for their ability to activate PPARγ, revealing a strong correlation between structural modifications and biological activity .

Case Studies

Several studies have investigated the biological effects of this compound:

- PPARγ Activation : In vitro assays demonstrated that this compound activates PPARγ in a dose-dependent manner. The activation was assessed using transactivation assays in cell lines expressing PPARγ, showing significant enhancement in target gene expression related to lipid metabolism .

- Anti-inflammatory Properties : Further studies indicated that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines in macrophage models. This suggests potential therapeutic applications in inflammatory diseases .

- Antioxidant Activity : The compound was also evaluated for its antioxidant capacity using various assays, indicating that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related conditions .

Research Findings Summary

| Study Focus | Findings |

|---|---|

| PPARγ Activation | Dose-dependent activation; enhanced expression of lipid metabolism genes |

| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines in macrophages |

| Antioxidant Capacity | Effective scavenging of free radicals |

Q & A

Basic: What are the standard synthetic protocols for ethyl 1-benzyl-5-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate, and how are reaction conditions optimized?

Methodological Answer:

The synthesis of pyrazole derivatives typically involves cyclocondensation reactions. For example, analogous compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid are synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis . For this compound, a similar approach may be employed, substituting benzyl chloride for benzylation. Key parameters to optimize include:

- Temperature: Reactions are often conducted under reflux (e.g., 80–100°C in ethanol).

- Catalyst: Acidic or basic conditions (e.g., HCl or KOH) influence cyclization efficiency.

- Stoichiometry: Ratios of starting materials (e.g., 1:1 for hydrazine and diketone derivatives) must be calibrated to minimize side products.

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

Structural elucidation requires a combination of:

- NMR Spectroscopy: H and C NMR confirm substituent positions and regioselectivity. For example, pyrazole protons typically resonate at δ 6.5–8.5 ppm, while ester carbonyls appear at ~165–170 ppm .

- X-ray Crystallography: Resolves molecular geometry and intermolecular interactions. In related pyrazole-carboxylates, hydrogen bonding between carbonyl groups and aromatic π-π stacking are common .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

- FTIR: Identifies functional groups (e.g., C=O stretch at ~1700 cm) .

Advanced: How can Design of Experiments (DoE) optimize the synthesis and reduce side-product formation?

Methodological Answer:

DoE minimizes experimental runs while maximizing data quality. For pyrazole synthesis, a central composite design or Box-Behnken model can optimize variables:

- Factors: Temperature, solvent polarity, catalyst loading, and reaction time.

- Responses: Yield, purity, and regioselectivity.

For example, in analogous reactions, ANOVA analysis revealed temperature and solvent polarity as dominant factors, with optimal yields achieved at 90°C in DMF . Post-reaction analysis via HPLC or GC-MS quantifies impurities, guiding iterative refinement .

Advanced: What computational methods predict regioselectivity in cyclocondensation reactions for pyrazole derivatives?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model reaction pathways to predict regioselectivity. For example:

- Transition State Analysis: Determines energy barriers for competing pathways (e.g., 1,3- vs. 1,5-dipolar cycloaddition).

- Natural Bond Orbital (NBO) Analysis: Identifies stabilizing interactions (e.g., hyperconjugation) favoring specific intermediates.

In pyrazole-carboxylates, computational studies show that electron-withdrawing groups (e.g., esters) stabilize the 4-carboxylate regioisomer . Software like Gaussian or ORCA is used, with solvent effects modeled via COSMO .

Advanced: How are spectral data contradictions resolved in structural assignments?

Methodological Answer:

Contradictions between NMR, IR, and crystallographic data require:

- Cross-Validation: Compare experimental data with simulated spectra (e.g., using ACD/Labs or ChemDraw).

- Dynamic Effects: Assess tautomerism or conformational flexibility via variable-temperature NMR. For example, pyrazole NH protons may exchange rapidly, broadening signals unless deuterated solvents are used .

- Synchrotron XRD: High-resolution crystallography resolves ambiguities in electron density maps, as demonstrated for similar heterocycles .

Advanced: What strategies address regioselectivity challenges in benzylation and aryl substitution?

Methodological Answer:

Regioselectivity in benzylation is influenced by:

- Directing Groups: Electron-donating groups (e.g., methyl on phenyl) ortho/para-direct electrophilic substitution.

- Protection/Deprotection: Temporary protection of reactive sites (e.g., using Boc groups) ensures selective functionalization.

For 2,5-dimethylphenyl substitution, steric hindrance favors para-substitution, confirmed via NOESY NMR correlations .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods for synthesis and purification steps to avoid inhalation of vapors.

- Waste Disposal: Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .

Advanced: How is the environmental impact of this compound assessed given limited ecotoxicological data?

Methodological Answer:

In absence of empirical data, employ predictive models:

- QSAR (Quantitative Structure-Activity Relationship): Predicts toxicity using molecular descriptors (e.g., logP, topological surface area).

- Read-Across Analysis: Compare with structurally similar compounds (e.g., ethyl pyrazole-carboxylates) having known ecotoxicity profiles.

- Biodegradation Assays: Conduct OECD 301 tests to estimate persistence in water/soil .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.